Ethyl 4-chloro-3,5-dimethylpicolinate
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Overview
Description
Ethyl 4-chloro-3,5-dimethylpicolinate is an organic compound with a pyridine ring substituted with methyl, chloro, and carboxylic acid ethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3,5-dimethylpicolinate typically involves the esterification of 3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3,5-dimethylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Ethyl 4-chloro-3,5-dimethylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3,5-dimethylpicolinate involves its interaction with specific molecular targets. For example, in the synthesis of omeprazole, the compound binds covalently to the proton pump, inhibiting gastric acid secretion. This interaction involves the formation of a sulfenamide intermediate, which reacts with cysteine residues on the proton pump .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Chloro-2-pyridinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Pyridinecarboxylic acid: Lacks the chloro and methyl substituents.
4-Chloro-2-pyridinecarboxylic acid: Similar structure but without the methyl groups.
Uniqueness
Ethyl 4-chloro-3,5-dimethylpicolinate is unique due to the presence of both methyl and chloro substituents on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELRMPWVNICQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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